[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
CAS No.: 912762-56-2
Cat. No.: VC8150923
Molecular Formula: C13H17FN2O3
Molecular Weight: 268.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912762-56-2 |
|---|---|
| Molecular Formula | C13H17FN2O3 |
| Molecular Weight | 268.28 g/mol |
| IUPAC Name | tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate |
| Standard InChI | InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11+ |
| Standard InChI Key | OZCAZRSTWYUKCY-LFIBNONCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=C(C=C1)F |
| SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F |
Introduction
Structural Characteristics and Molecular Design
Core Functional Groups
The compound’s structure integrates three critical components:
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4-Fluorophenyl Ring: The fluorine atom at the para position enhances electronegativity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .
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Hydroxyimino (Oxime) Group: The =N–OH moiety introduces potential for hydrogen bonding and chelation, which may influence receptor binding or catalytic activity.
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tert-Butyl Carbamate: The bulky tert-butyl group provides steric protection to the carbamate, modulating hydrolysis rates and improving solubility in organic solvents .
Stereochemical Considerations
The oxime group exists in E and Z configurations, though suppliers typically provide the Z-isomer (tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate) . The stereochemistry impacts molecular geometry and intermolecular interactions, necessitating chiral analysis via techniques like circular dichroism (CD) or X-ray crystallography.
Synthesis and Reaction Optimization
Synthetic Pathways
The compound is synthesized through a multi-step sequence:
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Formation of the Oxime: Reaction of 4-fluorophenylacetaldehyde with hydroxylamine hydrochloride yields the corresponding aldoxime.
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Carbamate Formation: The oxime intermediate reacts with tert-butyl isocyanate in the presence of a base (e.g., triethylamine) to install the carbamate group .
Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Oxime Formation | NH₂OH·HCl, NaOAc | Ethanol | 60°C | 4 hr | 75–85% |
| Carbamation | tert-Butyl isocyanate, Et₃N | Dichloromethane | 0°C → RT | 12 hr | 60–70% |
Purification and Yield Enhancement
Chromatography (silica gel, ethyl acetate/hexane) is employed to isolate the product. Yield optimization focuses on controlling moisture (to prevent isocyanate hydrolysis) and stoichiometric ratios .
Physicochemical Properties
Experimental and Predicted Data
| Property | Value | Method | Source |
|---|---|---|---|
| Boiling Point | 401.2±30.0°C | Predicted (EPI Suite) | |
| Density | 1.16±0.1 g/cm³ | Predicted | |
| pKa | 10.89±0.14 | Calculated (ACD/Labs) | |
| LogP | 2.1 (Estimated) | – |
The compound’s high boiling point and moderate logP suggest suitability for high-temperature reactions and balanced lipophilicity for membrane permeability in biological systems.
| Supplier | Purity | Price (mg) |
|---|---|---|
| EvoBlocks, Ltd. | >95% | $120 |
| Manchester Organics | >98% | $150 |
| Zerenex Molecular | >90% | $100 |
Notes:
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Prices reflect research-scale quantities (10–100 mg).
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All suppliers emphasize research-use-only status, excluding human or veterinary applications .
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Replacing fluorine with iodine (e.g., [(1S)-1-carbamoyl-2-(4-iodophenyl)ethyl]carbamic acid tert-butyl ester, CAS: 868694-44-4) increases molecular weight (390.22 g/mol) and polarizability, altering binding kinetics .
Hydroxyimino vs. Hydroxyethyl Variants
The hydroxyethyl analog ([2-(4-chloro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester, CAS: 864539-93-5) lacks the oxime’s conjugation, reducing resonance stabilization and altering reactivity .
Future Research Directions
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In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in model organisms.
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Computational Modeling: Molecular dynamics simulations to predict target binding modes.
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Derivatization: Explore alkylation or acylation of the oxime group to modulate activity.
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